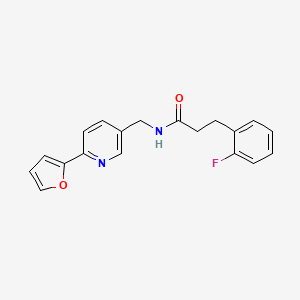

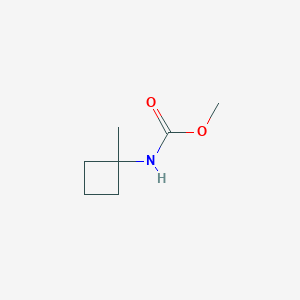

methyl N-(1-methylcyclobutyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-(1-methylcyclobutyl)carbamate is an organic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 . It is a carbamate ester .

Molecular Structure Analysis

The molecular structure of methyl N-(1-methylcyclobutyl)carbamate consists of a carbamate group (CONH2) attached to a methyl group (CH3) and a 1-methylcyclobutyl group .Chemical Reactions Analysis

Carbamates, including methyl N-(1-methylcyclobutyl)carbamate, can undergo various chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with amines .科学研究应用

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “methyl N-(1-methylcyclobutyl)carbamate”, plays an important role in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Prodrugs Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . They are structurally related to amide-ester hybrid features and, in general, display very good chemical and proteolytic stabilities .

Biological Properties Modulation

Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Fluorogenic Detection of Enzyme Reactions

In a fluorescence-based study, N-methyl dimethyl methyl (i.e., trimethyl) carbamate was reported as an auto-cleavable linker, which is rapidly . This suggests that “methyl N-(1-methylcyclobutyl)carbamate” could potentially be used in similar applications.

安全和危害

未来方向

Research on carbamates, including methyl N-(1-methylcyclobutyl)carbamate, is ongoing. Future directions may include further studies on their environmental fate, toxicity, metabolic routes, related genes and enzymes, and evolutionary mechanisms associated with their degradation . Strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution may aid in improving remediation efficiency and overcoming the challenges associated with in situ bioremediation .

作用机制

Target of Action

The primary targets of carbamate compounds, such as methyl N-(1-methylcyclobutyl)carbamate, are often enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates play a major role in the degradation pathways of bacteria . The pathway is initiated by hydrolysis catalyzed by specific hydrolases into various intermediates . These intermediates then funnel into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for their bioavailability . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it affects. For instance, carbamates can modulate inter- and intramolecular interactions with the target enzymes or receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. For example, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the stability and activity of carbamates .

属性

IUPAC Name |

methyl N-(1-methylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZMSDMXOGPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2853579.png)

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)

![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)

![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)

![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride](/img/structure/B2853586.png)